molecular formula C12H11NO3S B6361416 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde CAS No. 881673-35-4

1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B6361416
CAS No.: 881673-35-4
M. Wt: 249.29 g/mol
InChI Key: FSBVOSPTPMJJTK-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a methylsulfonyl group attached to the pyrrole ring, along with a phenyl group and a carbaldehyde functional group

Preparation Methods

The synthesis of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde involves several steps. One common synthetic route includes the reaction of a suitable pyrrole derivative with a methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions typically involve refluxing the mixture in an appropriate solvent like dichloromethane. The resulting intermediate is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to introduce the carbaldehyde group .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, alcohols, and substituted pyrrole compounds .

Scientific Research Applications

1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and infections.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The compound may also interact with other cellular targets, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds such as:

    1-(Methylsulfonyl)-4-phenyl-1H-pyrrole-3-carbaldehyde: This compound has a similar structure but with a different substitution pattern on the pyrrole ring.

    1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-2-carbaldehyde: This compound differs in the position of the carbaldehyde group on the pyrrole ring.

    1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-methanol: This compound has a hydroxyl group instead of a carbaldehyde group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-methylsulfonyl-5-phenylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-17(15,16)13-8-10(9-14)7-12(13)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBVOSPTPMJJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=C(C=C1C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using [1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol (220 mg), tetra-n-propylammonium perruthenate (31 mg), N-methylmorpholine N-oxide (177 mg) and molecular sieves 4A powder (500 mg), a procedure as in Reference Example 6 was performed to give the title compound as a brown oil (yield 165 mg, 76%).
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step Two
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
powder
Quantity
500 mg
Type
reactant
Reaction Step Four
Quantity
31 mg
Type
catalyst
Reaction Step Five
Yield
76%

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